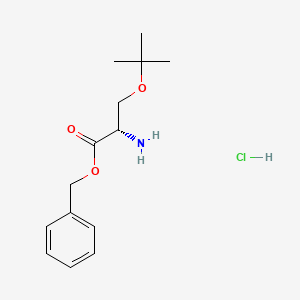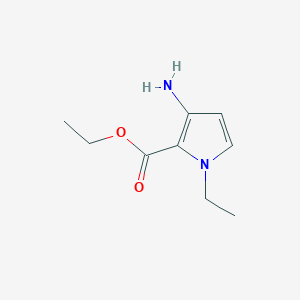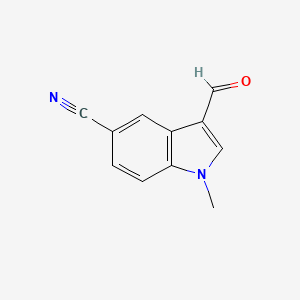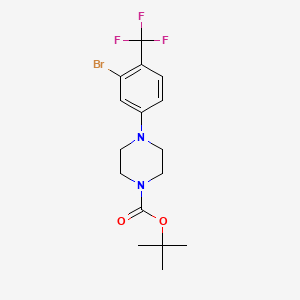
N-(Phosphonomethyl)(2-~13~C,~15~N)glycin
Übersicht
Beschreibung
N-(Phosphonomethyl)(2-13C,15N)glycine , commonly known as glyphosate , is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase) , an enzyme involved in the biosynthesis of aromatic amino acids . Glyphosate is widely used in agriculture and environmental management.
Synthesis Analysis
The synthesis of glyphosate involves several steps. One common method is the reaction between N-phosphonomethyl iminodiacetic acid and oxygen in the presence of active carbon as a catalyst. The resulting compound is N-(phosphonomethyl)glycine .
Molecular Structure Analysis
HO \ P = O \ CH₂-NH-CH₂-COOH Chemical Reactions Analysis
Glyphosate forms coordinate complexes with various metal ions due to its chelation property. It can interact with essential metal ions in plants, affecting their growth and metabolism . Additionally, glyphosate degradation leads to the formation of aminomethylphosphonic acid (AMPA) , a major breakdown product .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Herbizid-Wirksamkeit und Bodengesundheit
N-(Phosphonomethyl)glycin ist weithin bekannt als Glyphosat, ein breitbandwirksames, nicht-selektives systemisches Herbizid . Es wird zur Unkrautbekämpfung eingesetzt und ist bekannt für seinen Wirkmechanismus, der die Hemmung des Enzyms 5-Enolpyruvylshikimisäure-3-phosphat-Synthase bewirkt, das für die Biosynthese aromatischer Aminosäuren in Pflanzen essentiell ist . Isotopenmarkierte Versionen dieser Verbindung, z. B. mit 13C und 15N, werden in Umweltstudien verwendet, um das Schicksal des Herbizids im Boden zu verfolgen und seine Auswirkungen auf die Bodengesundheit und die mikrobielle Gemeinschaft zu verstehen.
Biochemie: Enzymhemmungsuntersuchungen
Die Verbindung spielt eine zentrale Rolle in der biochemischen Forschung, insbesondere bei der Untersuchung der Hemmung von Enzymen, die am Shikimat-Weg beteiligt sind . Die 13C- und 15N-Markierungen ermöglichen eine detaillierte Verfolgung und Analyse der Wechselwirkung der Verbindung mit Enzymen und tragen zur Entwicklung neuer Herbizide mit verbesserter Spezifität und reduzierten Umweltauswirkungen bei.
Umweltwissenschaften: Schadstoffverfolgung
Isotopenmarkiertes N-(Phosphonomethyl)glycin wird in den Umweltwissenschaften verwendet, um die durch Herbizide verursachte Umweltverschmutzung zu überwachen und zu untersuchen . Die eindeutigen Isotopensignaturen helfen dabei, zwischen natürlichen und anthropogenen Quellen von Stickstoff und Kohlenstoff in Umweltproben zu unterscheiden.
Pharmazeutische Forschung: Medikamentenentwicklung
Die Chelatbildungseigenschaften von Glyphosat machen es zu einem Kandidaten für die Entwicklung von Pharmazeutika auf Basis von Metallionen . Die Forschung zu Glyphosat-Koordinationskomplexen mit Metallionen kann zur Entwicklung neuer Medikamente führen, insbesondere im Bereich der Krebstherapie, bei der Metallkomplexe eine Rolle spielen.
Krebsforschung: Induktion der Apoptose
Studien haben gezeigt, dass Glyphosatderivate die Apoptose in Tumorzelllinien auslösen können . Die Gestaltung und Synthese neuer Glyphosat-Aminosäure-Peptide und Peptidester-Derivate wird auf ihre Antikrebsaktivität untersucht, wobei einige vielversprechende Ergebnisse gegen Brust- und Dickdarmkrebszelllinien zeigen.
Analytische Chemie: Isotopenverhältnis-Massenspektrometrie
N-(Phosphonomethyl)glycin, das mit 13C und 15N markiert ist, wird in der Dual-Element-Isotopenanalyse durch Gaschromatographie-Isotopenverhältnis-Massenspektrometrie (GC/IRMS) in Kombination mit Flüssigchromatographie (LC/IRMS) verwendet . Dies ermöglicht eine präzise Messung von Glyphosat und seinen Metaboliten in verschiedenen Matrizes, was für die Umweltüberwachung und Lebensmittelsicherheit unerlässlich ist.
Materialwissenschaft: Koordinationschemie
Die Fähigkeit von Glyphosat, Komplexe mit einer Vielzahl von Metallionen zu bilden, wird in der Materialwissenschaft genutzt . Diese Komplexe können verwendet werden, um neue Materialien mit spezifischen Eigenschaften wie katalytischer Aktivität oder magnetischen Eigenschaften zu erzeugen.
Peptidsynthese: Peptidsynthese in Lösungsphase
In der Peptidsynthese wird N-(Phosphonomethyl)glycin als Reagenz verwendet, da es sich für die Peptidsynthese in Lösungsphase eignet . Diese Anwendung ist entscheidend für die Synthese von Peptiden für therapeutische Zwecke oder für die biochemische Forschung.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , also known as 2-(phosphonomethyl(15N)amino)acetic acid , is the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Mode of Action
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine: inhibits the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids .
Biochemical Pathways
The shikimate pathway, affected by N-(Phosphonomethyl)(2-~13~C,~15~N)glycine , is responsible for the synthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine . The disruption of this pathway leads to a deficiency of these amino acids, affecting protein synthesis and growth of the organism .
Pharmacokinetics
The pharmacokinetics of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as its absorption, distribution, metabolism, and excretion, which need further investigation.
Result of Action
The molecular and cellular effects of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine ’s action primarily involve the disruption of protein synthesis due to the inhibition of the shikimate pathway . This leads to a deficiency of essential aromatic amino acids, which can affect the growth and survival of the organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine . For instance, its solubility in water suggests that it could be influenced by the hydration status of the organism . Additionally, the compound’s efficacy could be affected by the presence of other substances that interact with the shikimate pathway
Eigenschaften
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-VFZPYAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745804 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285978-24-7 | |
| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)




![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)
![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)


